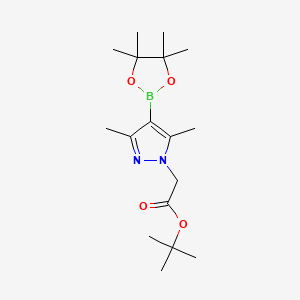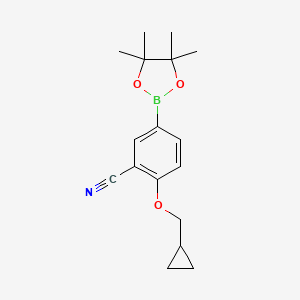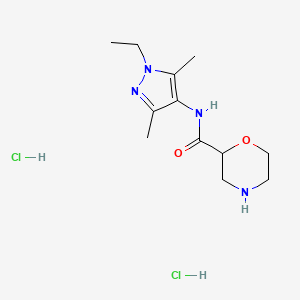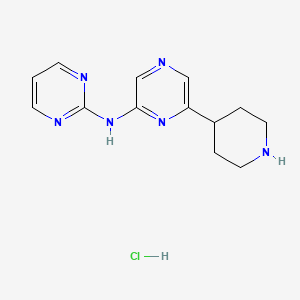![molecular formula C19H27ClN2O3S B1402478 4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride CAS No. 1361111-90-1](/img/structure/B1402478.png)
4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenoxy group, a thiazol group, and an azepan group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves several steps, including the formation of the thiazol ring, the introduction of the methoxy and phenoxy groups, and the formation of the azepan ring. The synthesis could involve techniques such as nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The methoxy and phenoxy groups are likely to contribute to the compound’s polarity, while the thiazol and azepan rings could add stability to the molecule .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be replaced by other groups in a nucleophilic substitution reaction . The compound could also undergo reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy and phenoxy groups could make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Anticancer Studies:
- Thiazolyl azo dye ligands and their metal complexes derived from 2-amino-5-methyl thiazole, such as 4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride, exhibit significant anticancer activity. These compounds were tested against human breast cancer, showing promising results in inhibiting tumor growth (Al-adilee & Hessoon, 2019).
Antimicrobial Activity:
- Similar thiazole compounds have been synthesized and evaluated for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Vinusha et al., 2015).
Bioactivity and Molecular Docking Studies:
- Thiazole compounds, including those with a 4-methoxy-phenol moiety, have been the subject of molecular docking and quantum chemical calculations to understand their biological effects better. These studies predict the potential biological activities of these compounds, including their interactions with biological targets (Viji et al., 2020).
Lipoxygenase Inhibition:
- Methoxytetrahydropyrans, a class of compounds related to 4-methoxy-thiazoles, have been investigated for their role as selective and potent 5-lipoxygenase inhibitors. These findings suggest potential therapeutic applications in conditions where leukotrienes play a significant role (Crawley et al., 1992).
Cardioprotective Activity:
- Thiazole derivatives have demonstrated cardioprotective effects. One particular compound, a 2-arylimino-1,3-thiazole derivative, showed significant activity in delaying the development of constrictor responses in rat aorta, suggesting its potential as a cardioprotective agent (Drapak et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[5-[2-(4-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S.ClH/c1-14-17(8-13-24-16-6-4-15(23-2)5-7-16)25-18(21-14)19(22)9-3-11-20-12-10-19;/h4-7,20,22H,3,8-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVKZRKUBPNJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Octahydro-pyrrolo[3,4-b]azepin-7-yl)-ethanone](/img/structure/B1402395.png)

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)


![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)


![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)
![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)
![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

